N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
Chemical Structure: The compound features a benzo[d]thiazole core substituted with a 4-methyl group at position 2. A furan-2-carboxamide moiety is linked via a dimethylaminoethyl side chain, with a hydrochloride counterion .
For example, describes the synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide, involving amide bond formation between carboxylic acid derivatives and the thiazole amine .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-12-6-4-8-14-15(12)18-17(23-14)20(10-9-19(2)3)16(21)13-7-5-11-22-13;/h4-8,11H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTUVHNCSQXXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methyl-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Attachment of the furan ring: The furan-2-carboxylic acid can be activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with the benzo[d]thiazole derivative.
Introduction of the dimethylaminoethyl group: This step involves the alkylation of the intermediate product with 2-dimethylaminoethyl chloride under basic conditions.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride depends on its specific application:
Biological Systems: It may interact with specific proteins or nucleic acids, altering their function or structure.
Therapeutic Use: It could inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : Likely C18H20ClN3O2S (inferred from structurally similar compounds in –20).
- Molecular Weight : ~390–420 g/mol (based on analogs in ).
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Impact on Molecular Weight :
- The 4-ethoxybenzamide derivative () has a higher molecular weight (456.0 g/mol) due to the ethoxy group’s added bulk compared to the target compound’s furan ring .
- Sulfonyl-containing analogs (–3) exhibit increased molecular weights (~492–498 g/mol) due to the sulfonyl group’s high atomic mass .
Functional Group Diversity: Furan vs. Sulfonyl vs. Thioacetamide: Sulfonyl groups (–3) enhance polarity and hydrogen-bonding capacity, whereas the phenylthio group in ’s compound introduces lipophilicity .
Synthetic Pathways :
- All compounds utilize amide coupling strategies (e.g., HATU/DIPEA in ), but modifications like alkylation (e.g., 2-bromo-N,N-dimethylethan-1-amine in ) or cyclization () tailor side chains or heterocycles .
Supplier and Commercial Availability
The target compound is supplied globally by firms like Hefei Scenery Chemical Co., Ltd (China) and Remedy Labs (India), indicating its relevance in research and drug development .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound characterized by its complex structure, which includes a dimethylamino group, a furan ring, and a benzo[d]thiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 443.9 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1216614-66-2 |
| Molecular Formula | C_{20}H_{21}ClF_3N_3OS |
| Molecular Weight | 443.9 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways. These include:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound may inhibit proteins associated with cancer cell growth and survival pathways, potentially leading to reduced tumor proliferation.
- Ion Channel Modulation : Preliminary studies suggest that it could modulate ion channels, which are vital for maintaining cardiac function and neuronal signaling.
Biological Activity Studies
Recent studies have explored the compound's effects on various biological systems. For instance, in vitro assays have demonstrated its ability to inhibit the proliferation of specific cancer cell lines.
Case Study: Anticancer Activity
A notable study evaluated the efficacy of this compound against human cancer cell lines. The results indicated:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
These findings suggest that the compound exhibits significant anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamide | C_{19}H_{24}ClN_{3}O_{3}S | Contains methoxy group; studied for similar activities |
| N-(6-nitrobenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamide | C_{19}H_{24}ClN_{3}O_{3}S | Nitro group enhances reactivity; potential anticancer activity |
| N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-dimethylamino)ethyl)-benzamide | C_{19}H_{24}ClN_{3}O_{3}S | Chlorine substituent alters electronic properties; relevant in drug design |
This comparison highlights the unique structural features that may influence the biological activity of this compound.
Q & A
Basic Research Questions
Q. What are the critical structural features of this compound that influence its reactivity and biological activity?
- The compound’s reactivity is influenced by its benzothiazole core, furan-carboxamide linkage, and dimethylaminoethyl substituent. Key structural confirmation requires single-crystal X-ray diffraction to resolve bond angles and proton environments, complemented by ¹H/¹³C NMR for dynamic functional group analysis .
Advanced Research Questions
Q. How can Design of Experiments (DOE) methodologies optimize the synthesis of this compound to enhance yield and purity?
- DOE enables systematic screening of variables (e.g., solvent polarity, temperature, catalyst loading) to identify optimal reaction conditions. For example, fractional factorial designs can reduce experimental runs while accounting for interactions between parameters. Post-optimization, HPLC with UV/Vis detection (≥95% purity threshold) validates reproducibility .
Q. What advanced spectroscopic and computational techniques resolve structural ambiguities in the hydrochloride salt form?
- Tandem mass spectrometry (LC-MS/MS) confirms molecular weight and fragmentation patterns. Solid-state NMR distinguishes protonation states of the dimethylamino group, while density functional theory (DFT) simulations predict vibrational frequencies to cross-validate experimental IR data .
Q. How can researchers investigate the compound’s mechanism of action in antimicrobial applications?
- Competitive binding assays (e.g., fluorescence polarization) quantify interactions with bacterial DNA gyrase. Time-kill kinetics and resistance induction studies (serial passage under sub-MIC conditions) assess bactericidal vs. bacteriostatic activity. Structural analogs from thiazole-thiadiazole hybrids provide insights into pharmacophore requirements .
Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling identifies bioavailability limitations. Microsomal stability assays (e.g., liver S9 fractions) screen for metabolic liabilities, while MALDI imaging localizes compound distribution in target tissues. Dose-ranging studies with PK-adjusted regimens reconcile efficacy gaps .
Q. How can in silico approaches predict metabolic pathways and reactive metabolite formation?
- Molecular docking (AutoDock Vina) prioritizes cytochrome P450 isoforms (e.g., CYP3A4) for metabolism prediction. Quantum mechanical calculations (Gaussian 09) identify electrophilic intermediates prone to glutathione adduct formation. Reactive metabolite traps (e.g., cyanide ions) validate computational predictions experimentally .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS monitoring detect degradation products. pH-rate profiling (1.2–7.4) identifies hydrolysis-prone motifs. Solid-state stability (DSC/TGA) correlates crystallinity with shelf-life .
Methodological Notes
- Synthesis Optimization : Prioritize reaction parameters using Plackett-Burman designs before central composite optimization .
- Analytical Validation : Cross-correlate NMR (¹H, ¹³C, DEPT-135) with X-ray crystallography to resolve stereochemical uncertainties .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for gyrase inhibition) and use checkerboard assays to evaluate synergy with adjuvants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
